molecular formula C7H16ClNO2 B13560211 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride

Cat. No.: B13560211
M. Wt: 181.66 g/mol
InChI Key: BPWNMJORXUYYJH-UHFFFAOYSA-N
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Description

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride is a chemical compound with the molecular formula C7H16ClNO2 It is characterized by the presence of a cyclopropane ring, an amine group, and two methoxy groups

Preparation Methods

The synthesis of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

    Amine Introduction: The amine group is introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are added through methylation reactions using methanol or other methylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the methoxy groups and formation of corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(1,2-Dimethoxyethyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)cyclopropan-1-aminehydrochloride: This compound has a similar structure but with only one methoxy group, which may result in different chemical and biological properties.

    Cyclopropanamine derivatives: Other derivatives of cyclopropanamine with different substituents can be compared to highlight the unique features of this compound.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

1-(1,2-dimethoxyethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-6(10-2)7(8)3-4-7;/h6H,3-5,8H2,1-2H3;1H

InChI Key

BPWNMJORXUYYJH-UHFFFAOYSA-N

Canonical SMILES

COCC(C1(CC1)N)OC.Cl

Origin of Product

United States

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